Cas no 2092404-83-4 (benzyl 3-amino-3-methylazetidine-1-carboxylate)

benzyl 3-amino-3-methylazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 3-amino-3-methylazetidine-1-carboxylate
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- Inchi: 1S/C12H16N2O2/c1-12(13)8-14(9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6H,7-9,13H2,1H3
- InChI Key: QOYNKJVYQKZQMS-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CC(N)(C)C1
benzyl 3-amino-3-methylazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A687736-1g |
benzyl 3-amino-3-methylazetidine-1-carboxylate |
2092404-83-4 | 98% | 1g |
$380.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA070-1G |
benzyl 3-amino-3-methylazetidine-1-carboxylate |
2092404-83-4 | 95% | 1g |
¥ 2,560.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA070-100.0mg |
benzyl 3-amino-3-methylazetidine-1-carboxylate |
2092404-83-4 | 95% | 100.0mg |
¥765.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA070-1.0g |
benzyl 3-amino-3-methylazetidine-1-carboxylate |
2092404-83-4 | 95% | 1.0g |
¥2561.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA070-250.0mg |
benzyl 3-amino-3-methylazetidine-1-carboxylate |
2092404-83-4 | 95% | 250.0mg |
¥1023.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA070-500.0mg |
benzyl 3-amino-3-methylazetidine-1-carboxylate |
2092404-83-4 | 95% | 500.0mg |
¥1709.0000 | 2024-08-03 |
benzyl 3-amino-3-methylazetidine-1-carboxylate Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
Additional information on benzyl 3-amino-3-methylazetidine-1-carboxylate
Exploring the Versatile Applications of Benzyl 3-amino-3-methylazetidine-1-carboxylate (CAS No. 2092404-83-4) in Modern Chemistry
In the ever-evolving landscape of pharmaceutical and organic chemistry, benzyl 3-amino-3-methylazetidine-1-carboxylate (CAS No. 2092404-83-4) has emerged as a compound of significant interest. This azetidine derivative, characterized by its unique 3-amino-3-methylazetidine core and benzyl carboxylate protection, offers a wealth of opportunities for researchers exploring novel drug scaffolds, agrochemicals, and specialty materials. The compound's structural features align with current trends in fragment-based drug design, where small, rigid heterocycles like azetidines are prized for their ability to improve pharmacokinetic properties.
The growing demand for saturated nitrogen heterocycles in medicinal chemistry has propelled compounds like benzyl 3-amino-3-methylazetidine-1-carboxylate into the spotlight. Recent literature highlights how such constrained ring systems can enhance binding affinity while reducing metabolic liabilities - addressing two key challenges in modern drug discovery. Researchers frequently search for "azetidine building blocks for drug discovery" or "protected 3-aminoazetidine derivatives," reflecting the compound's relevance in addressing these pharmaceutical needs.
From a synthetic chemistry perspective, the benzyloxycarbonyl (Cbz) protecting group in benzyl 3-amino-3-methylazetidine-1-carboxylate offers distinct advantages. This protection strategy is particularly valuable in multi-step syntheses where selective deprotection is required, answering common search queries like "Cbz-protected azetidine handling" or "stable aminoazetidine derivatives." The compound's stability under various conditions makes it an attractive intermediate for constructing more complex molecular architectures.
Beyond pharmaceutical applications, benzyl 3-amino-3-methylazetidine-1-carboxylate (CAS 2092404-83-4) finds utility in materials science. The azetidine ring's strain energy and the compound's bifunctional nature make it a potential candidate for developing novel polymers with tailored properties. This aligns with increasing searches for "heterocyclic monomers for specialty polymers" and "strained ring compounds for materials," reflecting cross-disciplinary interest in such molecules.
The compound's chiral 3-amino center presents opportunities in asymmetric synthesis, addressing another hot topic in contemporary organic chemistry. Researchers investigating "chiral azetidine synthesis" or "stereoselective aminoazetidine reactions" will find this derivative particularly relevant. The methyl substituent at the 3-position offers additional steric control, making it valuable for studying structure-activity relationships in medicinal chemistry programs.
Quality control and characterization of benzyl 3-amino-3-methylazetidine-1-carboxylate remain critical considerations, as evidenced by frequent searches for "CAS 2092404-83-4 analytical methods" and "azetidine derivative purity standards." Advanced techniques like HPLC, NMR, and mass spectrometry are typically employed to ensure the compound meets the stringent requirements of pharmaceutical applications, where impurity profiles can significantly impact biological activity.
Storage and handling of benzyl 3-amino-3-methylazetidine-1-carboxylate (CAS 2092404-83-4) follow standard protocols for nitrogen heterocycles, with particular attention to moisture sensitivity - a common search concern phrased as "aminoazetidine derivative stability." Proper storage under inert atmosphere at controlled temperatures ensures maximum shelf life for this valuable synthetic intermediate.
Looking forward, the applications of benzyl 3-amino-3-methylazetidine-1-carboxylate continue to expand. Its role in developing kinase inhibitors, GPCR modulators, and other target classes keeps it at the forefront of medicinal chemistry research. The compound exemplifies how simple yet strategically functionalized heterocycles can address multiple challenges in drug discovery, from improving metabolic stability to enhancing target engagement - topics that dominate current scientific discourse in pharmaceutical development.
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